Lipophilicity Modulation: XLogP3 Comparison of Target Compound (946321-52-4) vs. 4-Chlorophenyl Analog (946215-17-4)
The target compound, 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide, possesses a computed XLogP3 of 3.1, placing it within the optimal lipophilicity range (1–3) for oral drug-like properties [1]. In comparison, the 4-chlorophenyl analog (CAS 946215-17-4) is predicted to have a higher logP (estimated ~3.5–3.8 based on the increased lipophilicity of chlorine vs. fluorine substitution on aromatic rings), which may enhance membrane permeability but also elevate the risk of off-target binding and metabolic clearance via CYP450 oxidation [2]. The lower lipophilicity of the 4-fluorophenyl variant is expected to confer improved aqueous solubility and reduced hERG channel blockade liability, although direct solubility and hERG data for these specific compounds remain unpublished [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | CAS 946215-17-4 (4-chlorophenyl analog): estimated XLogP3 ~3.5–3.8 (class-level prediction based on Hansch π values for Cl vs. F substitution) |
| Quantified Difference | ΔXLogP3 ≈ -0.4 to -0.7 (less lipophilic) |
| Conditions | In silico prediction using PubChem XLogP3 algorithm; comparator value estimated from SAR trend data for substituted phenyl pyridazinones |
Why This Matters
A lower logP within the 1–3 range correlates with reduced phospholipidosis risk and improved developability profile, making 946321-52-4 a preferred starting point for lead optimization programs where controlling lipophilicity is critical.
- [1] PubChem Compound Summary for CID 16884954. Computed Properties: XLogP3 = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/16884954 View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. Review of optimal logP ranges and the impact of halogen substitution on lipophilicity. View Source
- [3] Hughes, J. D.; et al. Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorg. Med. Chem. Lett. 2008, 18 (17), 4872–4875. Analysis linking logP > 3 and clogP > 3 with increased risk of in vivo toxicity findings. View Source
